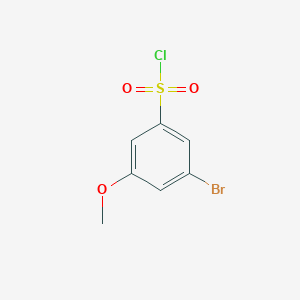

3-Bromo-5-methoxybenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-Bromo-5-methoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCPGLAJHCYHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261776-39-9 | |

| Record name | 3-bromo-5-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that holds significant interest as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development.[1] Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom, and a methoxy group on the benzene ring, allows for a diverse range of chemical transformations. The strategic placement of these functionalities provides a scaffold for the construction of complex molecular architectures, making it a valuable building block for the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, offering insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₃S | [2] |

| Molecular Weight | 285.54 g/mol | [2] |

| CAS Number | 1261776-39-9 | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 353.1 ± 32.0 °C (Predicted) | [2] |

| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. It is likely insoluble in water, with which it will react. | - |

Synthesis and Purification

The synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride typically proceeds via a two-step sequence starting from the readily available 3-bromo-5-methoxyaniline. The process involves diazotization of the aniline followed by a copper-catalyzed sulfonyl chlorination.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride

Step 1: Diazotization of 3-Bromo-5-methoxyaniline

-

In a well-ventilated fume hood, a solution of 3-bromo-5-methoxyaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

The flask is cooled to 0-5 °C using an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition rate should be controlled to prevent excessive evolution of nitrogen gas.

-

After the complete addition of sodium nitrite, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

-

In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C.

-

A catalytic amount of copper(I) chloride (CuCl) is added to the sulfur dioxide solution.

-

The freshly prepared, cold diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide/copper chloride mixture. The temperature should be carefully maintained below 10 °C during the addition.

-

Upon addition, the evolution of nitrogen gas will be observed. The reaction mixture is stirred at a low temperature for several hours until the gas evolution ceases.

-

The reaction is then quenched by pouring the mixture into ice-water.

-

The precipitated crude 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is collected by vacuum filtration and washed with cold water.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure sulfonyl chloride as a solid. The purity can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The three aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their coupling patterns influenced by the substitution pattern. The methoxy protons will appear as a sharp singlet at approximately δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield. The aromatic carbons will resonate in the range of δ 110-160 ppm, and the methoxy carbon will appear around δ 55-60 ppm.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands. Strong absorptions are expected around 1370 cm⁻¹ and 1180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. Other notable peaks will include C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.

Chemical Reactivity and Applications

The reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for substitution at the bromine-bearing carbon atom.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles.[3] This reactivity is central to its utility in organic synthesis.

-

Sulfonamide Formation: Reaction with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding sulfonamides. This is a fundamental transformation for the synthesis of a vast array of biologically active molecules, as the sulfonamide functional group is a common pharmacophore.[4]

-

Sulfonate Ester Formation: Treatment with alcohols or phenols in the presence of a base affords sulfonate esters. These esters can serve as protecting groups or as intermediates in further synthetic transformations.

-

Friedel-Crafts Sulfonylation: Under Friedel-Crafts conditions, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride can react with electron-rich aromatic compounds to form diaryl sulfones.

Role in Drug Discovery and Medicinal Chemistry

The 3-bromo-5-methoxyphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] The bromine atom serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the systematic exploration of the chemical space around the core structure to optimize pharmacological properties.

The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. The combination of the bromo and methoxy substituents on the phenylsulfonyl scaffold provides a unique electronic and steric profile that can be exploited in the design of potent and selective inhibitors of various enzymes and receptors. For instance, diarylsulfonamides are a known class of anticancer agents.[4]

Safety and Handling

3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

-

Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6] Like other sulfonyl chlorides, it is corrosive and will react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It should be stored under an inert atmosphere to protect it from moisture.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Conclusion

3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for organic synthesis. Its distinct physicochemical properties and predictable reactivity make it an important tool for researchers, particularly in the fields of medicinal chemistry and drug discovery. The ability to selectively functionalize the sulfonyl chloride group and the bromine atom allows for the creation of diverse molecular libraries for the development of novel therapeutic agents and other functional molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.

References

-

Chem-Impex. 3-Bromo-5-methoxypyridine. [Link]

-

ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]

-

Lead Sciences. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]

-

García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

-

Rogness, D. C., et al. (2008). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1652-1655. [Link]

-

Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

-

Fricano, A. M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methoxybenzenesulfonyl chloride. [Link]

-

Sereda, G. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5777. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

-

Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(21), 4935-4945. [Link]

-

Kumar, A., et al. (2012). Syntheses and evaluation of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 53, 31-38. [Link]

-

Młochowski, J., et al. (2005). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ARKIVOC, 2005(5), 116-128. [Link]

-

Jasinski, J. P., et al. (2016). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1475–1479. [Link]

-

Klinkebiel, A., et al. (2016). Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Beilstein Journal of Organic Chemistry, 12, 2352-2360. [Link]

-

PubChem. CID 177814904 | C8H8BrClO3S. [Link]

-

PubChem. 3-Bromoanisole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 8. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to 3-Bromo-5-methoxybenzene-1-sulfonyl chloride: Synthesis, Structure, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a key bifunctional organic reagent characterized by the presence of a reactive sulfonyl chloride group and a substituted aromatic ring containing bromo and methoxy moieties. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and agrochemical synthesis. The sulfonyl chloride provides a reactive handle for the formation of sulfonamides and sulfonate esters, which are prevalent motifs in a wide range of biologically active molecules. The bromo and methoxy substituents on the benzene ring offer opportunities for further functionalization and modulation of the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, reactivity, and potential applications of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, with a focus on its relevance to drug development.

Physicochemical Properties

The fundamental properties of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride are summarized in the table below. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrClO₃S | [1][2] |

| Molecular Weight | 285.54 g/mol | [1][2] |

| CAS Number | 1261776-39-9 | [1] |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 353.1 ± 32.0 °C | |

| Density (Predicted) | 1.717 ± 0.06 g/cm³ | [3] |

| SMILES | COC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | [2] |

| InChI | InChI=1S/C7H6BrClO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3 | [2] |

Molecular Structure

The molecular structure of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is defined by a benzene ring substituted at positions 1, 3, and 5. The sulfonyl chloride group (-SO₂Cl) is at position 1, a bromine atom (-Br) at position 3, and a methoxy group (-OCH₃) at position 5.

Caption: Molecular structure of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.

Synthesis

The synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is typically achieved through the electrophilic aromatic substitution of 3-bromoanisole with chlorosulfonic acid. This method is a standard procedure for the preparation of aryl sulfonyl chlorides.

Experimental Protocol (Representative)

Caption: Experimental workflow for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.

Causality Behind Experimental Choices:

-

Inert Solvent: An inert solvent like chloroform is used to dissolve the starting material and to control the reaction temperature. It does not react with the highly reactive chlorosulfonic acid.

-

Low Temperature: The reaction is conducted at a low temperature (0-5 °C) during the addition of chlorosulfonic acid to control the exothermic reaction and to minimize the formation of by-products.

-

Slow Addition: Chlorosulfonic acid is added dropwise to maintain control over the reaction rate and temperature.

-

Quenching on Ice: The reaction is quenched by pouring the mixture onto ice to decompose any unreacted chlorosulfonic acid and to facilitate the precipitation of the product.

-

Extraction and Washing: The product is extracted into an organic solvent, and the organic layer is washed to remove any remaining acid and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried to remove residual water, and the solvent is evaporated to isolate the crude product.

Reactivity and Applications in Drug Development

The reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group, which is a strong electrophile. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively. The bromine atom on the aromatic ring is relatively unreactive under these conditions but can be utilized for further modifications using cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, in subsequent synthetic steps.[6]

The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring in further electrophilic substitution reactions, although the sulfonyl chloride group is strongly deactivating.

Role in Medicinal Chemistry

The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[7] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with an amine under basic conditions.

3-Bromo-5-methoxybenzene-1-sulfonyl chloride serves as a valuable precursor for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The bromo and methoxy substituents allow for fine-tuning of the molecule's properties to enhance its biological activity and pharmacokinetic profile. For instance, studies on structurally related methoxy- and bromo-substituted N-phenyl benzenesulfonamides have revealed potent cytotoxic compounds, particularly against human breast adenocarcinoma cell lines.[7][8] These findings underscore the potential of using building blocks like 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in the development of new anticancer agents.[7]

Safety and Handling

3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a reactive and potentially hazardous chemical. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-5-methoxybenzene-1-sulfonyl chloride is a versatile and valuable reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined molecular structure and the reactivity of its sulfonyl chloride group make it an ideal starting material for the preparation of a diverse range of sulfonamide and sulfonate ester derivatives. The presence of the bromo and methoxy groups provides additional opportunities for structural modification, enabling the optimization of biological activity and drug-like properties. As the demand for novel therapeutics continues to grow, the utility of such specialized building blocks in the design and synthesis of new drug candidates is expected to increase.

References

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Scientific Reports, 11(1), 9128. [Link]

-

Lead Sciences. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]

-

PubChemLite. 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. bioRxiv. [Link]

-

Chem-Impex. 3-Bromo-5-methoxypyridine. [Link]

-

ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]

-

ResearchGate. Please tell me the synthesis of p-methoxybenzenesulfonylchloride?. [Link]

-

PubChem. CID 177814904 | C8H8BrClO3S. [Link]

-

MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

PubChem. 3-Bromoanisole. [Link]

-

ChemBK. Benzene, 1-bromo-3-chloro-5-methoxy-. [Link]

-

PMC. MAOS and Medicinal Chemistry: Some Important Examples from the Last Years. [Link]

- Google Patents. New processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

-

Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]

Sources

- 1. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride - Lead Sciences [lead-sciences.com]

- 2. PubChemLite - 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted

In the landscape of chemical research and development, the structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this endeavor. This guide provides an in-depth technical analysis of the expected spectral data for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride .

It is important to note that while this document is structured as a comprehensive guide, publicly available, experimentally verified spectra for this specific compound are limited. Therefore, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. The protocols and interpretations herein are designed to serve as a valuable resource for researchers working with this and similar molecules, providing a strong theoretical framework for experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

3-Bromo-5-methoxybenzene-1-sulfonyl chloride possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group, along with the steric and electronic influence of the bromine atom, dictates the chemical environment of each atom and bond within the molecule.

Caption: Molecular structure of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are the solvents of choice for NMR analysis[1].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is expected to show signals in the aromatic and aliphatic regions. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents[2]. The sulfonyl chloride group is strongly electron-withdrawing, deshielding the protons, while the methoxy group is electron-donating, causing a shielding effect[2][3].

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.90 | Singlet | 3H | Methoxy (O-CH₃) |

| ~7.50 | Triplet (t) | 1H | H-4 |

| ~7.70 | Triplet (t) | 1H | H-6 |

| ~7.85 | Triplet (t) | 1H | H-2 |

Causality Behind Predictions:

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, hence they are expected to appear as a sharp singlet.

-

Aromatic Protons: The three aromatic protons are chemically non-equivalent.

-

H-2 is expected to be the most deshielded due to its position between two electron-withdrawing groups (sulfonyl chloride and bromine).

-

H-6 is also significantly deshielded by the adjacent sulfonyl chloride group.

-

H-4 is likely to be the most shielded of the aromatic protons, being meta to the strongly withdrawing sulfonyl chloride and bromine, and ortho to the donating methoxy group.

-

The multiplicity of each aromatic proton is predicted as a triplet due to small meta-coupling (J ≈ 2-3 Hz) with the other two aromatic protons[3].

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Aromatic carbons typically resonate in the 110-160 ppm range[2].

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~56.5 | Methoxy (O-CH₃) |

| ~115.0 | C-4 |

| ~122.0 | C-2 |

| ~123.0 | C-Br (C-3) |

| ~132.0 | C-6 |

| ~145.0 | C-SO₂Cl (C-1) |

| ~161.0 | C-OCH₃ (C-5) |

Rationale for Assignments:

-

The methoxy carbon is expected in the typical upfield region for such groups.

-

The carbon atoms directly attached to electronegative substituents (Br, O, S) will be significantly deshielded. The carbon bearing the sulfonyl chloride group (C-1) and the carbon with the methoxy group (C-5) are predicted to be the most downfield of the aromatic carbons.

-

The symmetry of the molecule is low, so six distinct aromatic carbon signals are expected[4][5].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of 240 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate 1024-2048 scans.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity[1].

Predicted Mass Spectrum

The fragmentation of aromatic sulfonyl chlorides often involves the loss of the sulfonyl chloride group or parts of it. A common fragmentation pathway is the loss of SO₂[6][7]. The presence of bromine will result in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.

Table 3: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 284/286 | [M]⁺ (Molecular Ion) |

| 249/251 | [M - Cl]⁺ |

| 220/222 | [M - SO₂]⁺ |

| 185 | [M - SO₂Cl]⁺ |

| 99 | [SO₂Cl]⁺ |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontsize=9, color="#5F6368"];M [label="[M]⁺\nm/z 284/286", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 249/251"]; M_minus_SO2 [label="[M - SO₂]⁺\nm/z 220/222"]; M_minus_SO2Cl [label="[M - SO₂Cl]⁺\nm/z 185"]; SO2Cl [label="[SO₂Cl]⁺\nm/z 99"];

M -> M_minus_Cl [label="- Cl"]; M -> M_minus_SO2 [label="- SO₂"]; M -> M_minus_SO2Cl [label="- SO₂Cl"]; M -> SO2Cl; }

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, with an electrospray ionization (ESI) or electron impact (EI) source.

-

Data Acquisition (ESI):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3-4 kV.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Use an electron energy of 70 eV.

-

Acquire data over a mass range of m/z 40-500.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule[1][8].

Predicted IR Spectrum

The IR spectrum of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is expected to show strong characteristic absorption bands for the sulfonyl chloride and other functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980-2850 | C-H stretch (methoxy) | Medium-Weak |

| 1600-1580, 1500-1400 | C=C stretch (aromatic ring) | Medium-Strong |

| 1380-1340 | SO₂ asymmetric stretch | Strong |

| 1190-1160 | SO₂ symmetric stretch | Strong |

| 1250-1200 | C-O stretch (aryl ether) | Strong |

| 900-675 | C-H "oop" (aromatic) | Strong |

| ~600-500 | S-Cl stretch | Strong |

| ~550 | C-Br stretch | Medium-Strong |

Basis for Predictions:

-

Sulfonyl Chloride Group: This group gives rise to two very strong and characteristic stretching bands for the S=O bonds, one asymmetric and one symmetric[8]. The S-Cl stretch is expected at a lower frequency.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region. The C-H out-of-plane ("oop") bending vibrations are also characteristic and can give clues about the substitution pattern[4].

-

Methoxy Group: The C-H stretching of the methyl group and the strong C-O stretching of the aryl ether are expected in their typical regions.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹[1].

-

Conclusion and Future Outlook

This guide provides a detailed, albeit predictive, overview of the spectral characteristics of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. The presented data and protocols are grounded in fundamental spectroscopic principles and serve as a robust framework for any researcher undertaking the experimental characterization of this molecule. The acquisition of actual experimental data would be the definitive next step to validate and refine these predictions, contributing valuable information to the scientific community.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Unknown. (n.d.). Short Summary of C13-NMR Interpretation. [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

ResearchGate. (2022, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

Sources

- 1. 885532-56-9|3-Bromo-5-chloro-2-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride - Lead Sciences [lead-sciences.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Introduction: Strategic Importance of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of novel therapeutics and complex organic molecules. Designed for researchers, medicinal chemists, and process development scientists, this document delves into two primary synthetic pathways, offering a comparative analysis grounded in mechanistic principles, experimental rigor, and paramount safety considerations.

Aryl sulfonyl chlorides are foundational building blocks in organic synthesis, most notably for the preparation of sulfonamides, a privileged scaffold in medicinal chemistry. The specific substitution pattern of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (CAS No: 1261776-39-9) offers a versatile platform for diversification. The bromine atom provides a handle for cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds. The sulfonyl chloride moiety itself is a highly reactive electrophile, readily engaging with a plethora of nucleophiles. This guide elucidates the most practical and reliable methods for its preparation.

Comparative Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. The choice between them hinges on a careful consideration of starting material availability, scalability, and, most critically, safety infrastructure.

-

Pathway 1: Sandmeyer-Type Chlorosulfonylation: This modern approach begins with the corresponding aniline, 3-bromo-5-methoxyaniline. It involves diazotization followed by a copper-catalyzed reaction with a sulfur dioxide surrogate. This route is generally favored for its milder conditions and avoidance of highly corrosive reagents in the primary transformation.[1]

-

Pathway 2: Electrophilic Aromatic Chlorosulfonation: This classical method involves the direct reaction of 3-bromoanisole with chlorosulfonic acid. While atom-economical, this pathway requires stringent handling of chlorosulfonic acid, a dangerously reactive and corrosive substance.[2][3]

The following diagram illustrates these two divergent synthetic strategies.

Caption: Divergent synthetic pathways to the target compound.

Pathway 1: Sandmeyer-Type Chlorosulfonylation from 3-Bromo-5-methoxyaniline (Recommended)

This pathway represents a robust and scalable method that leverages well-established Sandmeyer chemistry, adapted for the synthesis of sulfonyl chlorides.[4][5] The transformation proceeds in two discrete, high-yielding steps without the need to handle gaseous sulfur dioxide, opting instead for a stable solid surrogate.

Core Principle & Mechanistic Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[6][7] In this context, the aniline is first converted to a highly reactive aryl diazonium salt at low temperatures. This intermediate is not isolated but is used in situ. The subsequent introduction of a sulfur dioxide source (e.g., DABSO, the DABCO-sulfur dioxide adduct) in the presence of a copper(II) catalyst and a chloride source initiates the chlorosulfonylation.[5] The copper catalyst facilitates a single-electron transfer (SET) process, leading to the formation of an aryl radical, which then combines with sulfur dioxide. Subsequent oxidation and reaction with chloride yield the desired sulfonyl chloride.[6] This method's trustworthiness stems from its operational simplicity and the avoidance of accumulating the potentially explosive diazonium salt.[5]

Experimental Protocol

Step 1a: In Situ Diazotization of 3-Bromo-5-methoxyaniline

This procedure must be conducted at or below 0-5 °C to ensure the stability of the diazonium salt intermediate.

| Reagent/Parameter | Quantity (for 10 mmol scale) | Purpose |

| 3-Bromo-5-methoxyaniline | 2.02 g (10.0 mmol) | Starting Material[8] |

| Acetonitrile (MeCN) | 40 mL | Solvent |

| 37% Hydrochloric Acid | 2.0 mL (~20 mmol) | Acid catalyst; Chloride source |

| tert-Butyl nitrite | 1.3 mL (11.0 mmol) | Diazotizing agent |

| Temperature | -5 to 0 °C | Critical for diazonium stability |

| Reaction Time | 15-20 minutes | Formation of diazonium salt |

Methodology:

-

Charge a 100 mL three-necked flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet, with 3-bromo-5-methoxyaniline and acetonitrile.

-

Cool the resulting solution to -5 °C using an ice-salt bath.

-

Slowly add the concentrated hydrochloric acid, ensuring the temperature remains below 0 °C.

-

Add tert-butyl nitrite dropwise over 15 minutes. A slight color change may be observed.

-

Stir the resulting clear yellow solution of the diazonium salt at -5 to 0 °C for an additional 15 minutes before proceeding directly to the next step. Caution: Do not isolate the diazonium salt.

Step 1b: Copper-Catalyzed Chlorosulfonylation

| Reagent/Parameter | Quantity (for 10 mmol scale) | Purpose |

| DABSO (DABCO-SO₂) | 1.44 g (6.0 mmol) | SO₂ Surrogate[4] |

| Copper(II) Chloride (CuCl₂) | 67 mg (0.5 mmol) | Catalyst |

| Temperature | Room Temperature | Reaction Condition |

| Reaction Time | 12-18 hours | Completion of reaction |

Methodology:

-

To the cold diazonium salt solution from Step 1a, add DABSO and copper(II) chloride in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir under a nitrogen atmosphere. Vigorous nitrogen evolution will be observed.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 12-18 hours).

-

Upon completion, carefully quench the reaction by adding it to 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield 3-bromo-5-methoxybenzene-1-sulfonyl chloride as a solid or oil.

Caption: Experimental workflow for the Sandmeyer-type synthesis.

Pathway 2: Electrophilic Chlorosulfonation of 3-Bromoanisole

This classical approach is direct but demands a high degree of caution due to the hazardous nature of the primary reagent, chlorosulfonic acid.[9][10]

Core Principle & Mechanistic Rationale

This reaction is a classic electrophilic aromatic substitution (EAS). Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium cation (SO₂Cl⁺), which is generated in situ.[11] The aromatic ring of 3-bromoanisole attacks this potent electrophile. The regiochemical outcome is dictated by the directing effects of the substituents. The methoxy group is a strongly activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director. The sulfonation occurs at the C1 position, which is ortho to the methoxy group and meta to the bromo group, representing a sterically accessible and electronically favorable position.

Safety Imperatives: Handling Chlorosulfonic Acid

Trustworthiness in protocol design necessitates an uncompromising focus on safety. Chlorosulfonic acid is a colorless to yellow fuming liquid that is extremely corrosive and reacts violently with water, generating toxic hydrochloric acid and sulfuric acid fumes.[2][12]

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[3]

-

Reaction Setup: Ensure all glassware is scrupulously dried to prevent violent reactions. The reaction should be equipped with a means to control and vent the HCl gas produced.

-

Quenching: The reaction must be quenched by pouring it slowly onto crushed ice with vigorous stirring. Never add water to the reaction mixture. [12]

Experimental Protocol

| Reagent/Parameter | Quantity (for 10 mmol scale) | Purpose |

| 3-Bromoanisole | 1.87 g (10.0 mmol) | Starting Material[13][14] |

| Chloroform (or DCM) | 5 mL | Solvent |

| Chlorosulfonic Acid | 2.0 mL (~30.0 mmol) | Chlorosulfonating Agent[15] |

| Temperature | -5 to 0 °C (addition) | Control reaction exotherm |

| Reaction Time | 1.5 hours | Completion of reaction |

Methodology:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromoanisole in chloroform.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Add chlorosulfonic acid dropwise via an addition funnel over 30 minutes. The temperature must be maintained below 0 °C. HCl gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[15]

-

Prepare a separate large beaker containing a substantial amount of crushed ice (~100 g).

-

Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with chloroform (2 x 20 mL).

-

Combine all organic layers, wash with cold water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude sulfonyl chloride.[15]

Caption: Experimental workflow for electrophilic chlorosulfonation.

Conclusion and Recommendation

Both pathways presented are chemically viable for the synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. However, for general laboratory applications, Pathway 1 (Sandmeyer-Type Chlorosulfonylation) is strongly recommended. The primary drivers for this recommendation are the significantly improved safety profile, which avoids the use of neat chlorosulfonic acid, and the operational simplicity of the protocol.[5] While the direct chlorosulfonation of 3-bromoanisole is faster, the associated hazards require specialized equipment and handling expertise that may not be available in all research settings. The Sandmeyer approach provides a reliable, high-yielding, and safer route to this valuable synthetic intermediate.

References

- International Chemical Safety Cards. (n.d.). CHLOROSULFONIC ACID (ICSC 1039).

- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Chlorosulphonic Acid.

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951–5955. [Link][4][5]

-

National Center for Biotechnology Information. (n.d.). Chlorosulfonic acid. PubChem Compound Database. Retrieved from [Link][9]

- Veolia North America. (n.d.). Chlorosulfonic Acid.

-

Schäfer, G., & Willis, M. C. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Organic Letters, 26, 5951–5955.[1]

- CAMEO Chemicals. (n.d.). CHLOROSULFONIC ACID. National Oceanic and Atmospheric Administration.

-

Hegedüs, C., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link][6][7]

-

Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Thieme, 20(09), 0938.[1]

-

Hegedüs, C., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health. [Link][7]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.

-

Moody, C. J., & Rees, C. W. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 16(12), 1935-1941. [Link][16]

-

Lead Sciences. (n.d.). 3-Bromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link][17]

-

ChemBK. (n.d.). 3-bromo-5-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link][18]

- Reddit. (2020). Chlorosulfonation mechanism explanation. r/OrganicChemistry.

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). 3-Bromoanisole. PubChem Compound Database. Retrieved from [Link][13]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 3. nj.gov [nj.gov]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-methoxyaniline | 16618-68-1 [sigmaaldrich.com]

- 9. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-ブロモアニソール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride - Lead Sciences [lead-sciences.com]

- 18. chembk.com [chembk.com]

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group

Introduction

The sulfonyl chloride functional group, R-SO₂Cl, is a cornerstone of modern organic and medicinal chemistry.[1] Its structure, featuring a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom, underpins its high reactivity.[1] This reactivity stems from the potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[1][2][3] Consequently, the chloride ion serves as an excellent leaving group, facilitating a wide range of synthetic transformations.[1][3] This guide provides a comprehensive exploration of the core reactivity of sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Reactivity: Nucleophilic Substitution at Sulfur

The principal reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.[1] The mechanism of this reaction is nuanced and can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[2]

In the stepwise mechanism, a nucleophile attacks the electrophilic sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate.[1] This intermediate subsequently collapses, expelling the chloride ion to yield the final substituted product.[1] The stability of the chloride anion makes this final step highly favorable.[1]

Key Synthetic Transformations

The electrophilic nature of sulfonyl chlorides enables them to react with a diverse array of nucleophiles, leading to the synthesis of important classes of organic compounds, most notably sulfonamides and sulfonate esters.[1][3]

Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine is a traditional and widely used method for synthesizing sulfonamides. This reaction is of paramount importance in the pharmaceutical industry, as the sulfonamide moiety is a key structural feature in numerous drugs, including antibiotics and antihypertensive medications.[3] The reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

-

Causality in Experimental Choice: The choice of base is critical. Non-nucleophilic bases like pyridine or triethylamine are often employed to avoid competition with the amine nucleophile.[5] The reaction conditions can be tailored to accommodate sensitive functional groups within the reacting molecules.

Sulfonate Ester Formation

Sulfonyl chlorides react with alcohols to produce sulfonate esters.[3][4] This transformation is a cornerstone of organic synthesis as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group).[5][6] Commonly used sulfonyl chlorides for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).[6][7] The resulting sulfonate esters are versatile intermediates for subsequent nucleophilic substitution and elimination reactions.[5][6]

-

Trustworthiness in Protocol: The tosylation of an alcohol with TsCl, for instance, proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction.[5] This stereochemical predictability is a hallmark of a self-validating and trustworthy protocol.

Factors Influencing Reactivity

The reactivity of sulfonyl chlorides is not static and can be significantly influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups on the 'R' moiety of the sulfonyl chloride increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.

-

Steric Hindrance: Bulky substituents on either the sulfonyl chloride or the nucleophile can impede the reaction rate due to steric hindrance, making the approach to the electrophilic sulfur center more difficult.[8]

-

Reaction Conditions:

-

Solvent: Polar aprotic solvents are often preferred as they can solvate the transition state and facilitate the reaction without interfering with the nucleophile.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.[9]

-

Catalysts: The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the rate of sulfonate ester formation, especially for less reactive alcohols.[5]

-

Quantitative Data on Sulfonylation Reactions

The efficiency of sulfonylation reactions is highly dependent on the specific substrates and conditions employed. The following table summarizes representative yields for the formation of sulfonamides and sulfonate esters.

| Sulfonyl Chloride | Nucleophile | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl Chloride | Aniline | Pyridine | Dichloromethane | >95 | |

| Methanesulfonyl Chloride | Benzylamine | Triethylamine | Dichloromethane | 98 | |

| p-Toluenesulfonyl Chloride | Ethanol | Pyridine | Chloroform | 92 | [5] |

| Methanesulfonyl Chloride | 1-Butanol | Triethylamine | Dichloromethane | 95 | [10] |

Experimental Protocols

General Protocol for Sulfonamide Synthesis from a Sulfonyl Chloride

This protocol describes a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

Materials:

-

Sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Tosylation of an Alcohol

This protocol outlines a general method for the synthesis of a tosylate ester from an alcohol and p-toluenesulfonyl chloride (TsCl).

Materials:

-

Alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Pyridine (as solvent and base)

-

Anhydrous dichloromethane (DCM) (optional, as co-solvent)

-

1 M Copper (II) sulfate solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 eq) in pyridine in a round-bottom flask under an inert atmosphere. For less soluble alcohols, anhydrous DCM can be used as a co-solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add TsCl (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours, monitoring by TLC.[5]

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M copper (II) sulfate solution to remove pyridine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tosylate by recrystallization or column chromatography.

Visualization of Reaction Mechanisms

Nucleophilic Substitution at a Sulfonyl Chloride

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Experimental Workflow for Sulfonamide Synthesis

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Specialized Applications in Drug Development

Use as Protecting Groups

The sulfonyl group is an effective protecting group for amines due to its stability under a wide range of acidic and basic conditions.[7][11] The reaction of an amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (Ts-Cl) or 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), forms a stable sulfonamide.[11][12] This transformation significantly reduces the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions during multi-step syntheses.[11] The choice of sulfonyl chloride is crucial, as some, like the nosyl (Ns) group, can be removed under milder conditions than others.[7]

Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent reagent that reacts with primary and secondary amino groups to produce stable, fluorescent sulfonamide adducts.[13][14][15] This property is widely utilized in biochemistry for protein sequencing and amino acid analysis.[13][14] The mild reaction conditions and the small size of the dansyl group make it a valuable tool for studying protein structure and dynamics.[16][17] However, it is important to note that dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and can hydrolyze in aqueous environments.[15][16]

Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to various other sulfur-containing functional groups. For example, reduction with lithium aluminum hydride or zinc can yield thiols.[18][19] Other reducing agents, like sodium cyanoborohydride, can convert sulfonyl chlorides to the corresponding disulfides.[20] These reductive transformations further expand the synthetic utility of the sulfonyl chloride functional group.

Conclusion

The sulfonyl chloride functional group is a remarkably versatile and reactive moiety that plays a pivotal role in modern organic synthesis and drug development. Its high electrophilicity allows for a wide range of nucleophilic substitution reactions, leading to the formation of crucial classes of compounds such as sulfonamides and sulfonate esters. A thorough understanding of the factors influencing its reactivity, coupled with robust and well-defined experimental protocols, empowers researchers to harness the full potential of this important functional group in the creation of complex and biologically active molecules.

References

-

- Benchchem. 2

-

Chemical reactivity of the sulfonyl chloride group - Benchchem. 1

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term - Fiveable. 3

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI.

-

REDUCTION OF SULFONYL CHLORIDES WITH SODIUM CYANOBOROHYDRIDE.

-

Dansyl chloride Definition and Examples - Biology Online Dictionary.

-

Reduction of Sulfonyl Chlorides to Thiols | 16 | Catalysis of Organic.

-

Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution.

-

Sulfonyl halide - Wikipedia.

-

Dansyl chloride (DNSCl) | Fluorescent Dye - MedchemExpress.com.

-

An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups - Benchchem. 11

-

The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides.

-

Sulfenyl chloride - Wikipedia.

-

Dansyl chloride - Wikipedia.

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry.

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed - NIH.

-

Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F.

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.

-

Reduction of sulfonyl chlorides. - ResearchGate.

-

Protecting Groups in Organic Synthesis - ChemTalk.

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem. 5

-

Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. - Proprep.

-

4-Toluenesulfonyl chloride - Wikipedia.

-

What is the role and mechanism of action of tosyl chloride in organic synthesis?

-

Reduction of Sulfonyl Chlorides - Organic Chemistry Portal.

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - iupac.

-

Organic Syntheses Procedure.

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - American Chemical Society.

-

Tosyl chloride: Application, Preparation - ChemicalBook.

-

Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - Benchchem. 21

-

Alcohol to Mesylate using MsCl, base - Organic Synthesis.

-

A simple method for the synthesis of sulfonic esters - ResearchGate.

-

Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews.

-

Sulfonate Esters - Periodic Chemistry.

-

Alcohol to Mesylate - Common Conditions.

-

02.11 Formation of Sulfonate Esters from Alcohols - YouTube.

-

Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.

-

Sulfonyl Protective Groups | Chem-Station Int. Ed.

-

Methanesulfonyl chloride - Wikipedia.

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. biologyonline.com [biologyonline.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 3-Bromo-5-methoxybenzene-1-sulfonyl chloride (CAS No: 1261776-39-9).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the compound's integrity and promote safe laboratory practices.

Core Chemical Profile and Significance

3-Bromo-5-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative with the molecular formula C₇H₆BrClO₃S.[1][3] Its structure, featuring a reactive sulfonyl chloride group (-SO₂Cl) on a substituted benzene ring, makes it a valuable intermediate in organic synthesis. Aryl sulfonyl chlorides are pivotal precursors for the synthesis of sulfonamides, a class of compounds with broad therapeutic applications, including antibacterial agents and protease inhibitors. The stability of this reagent is paramount to achieving reliable and reproducible results in these synthetic pathways.

Understanding the Chemical Stability and Reactivity

The stability of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is dictated by the high reactivity of the sulfonyl chloride functional group. Proper handling and storage are not merely recommendations but prerequisites for maintaining its chemical integrity.

Primary Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction, typically following an Sₙ2 mechanism, leads to the formation of the corresponding sulfonic acid, rendering the compound inactive for its intended sulfonylation reactions.[4]

Safety data sheets consistently emphasize that the compound is moisture-sensitive and may react violently with water.[5] Therefore, exposure to atmospheric moisture, humid air, or wet solvents must be strictly avoided.[5][6] The low aqueous solubility of some aryl sulfonyl chlorides can offer a degree of protection against hydrolysis, but this should not be relied upon as a primary stability measure.[7][8]

Incompatible Materials and Hazardous Reactions

To prevent degradation and ensure safety, 3-Bromo-5-methoxybenzene-1-sulfonyl chloride must be stored away from a range of incompatible materials.[5][6][9]

-

Water and Moisture: As detailed above, leads to rapid hydrolysis.[5]

-

Strong Bases, Alcohols, and Amines: These nucleophiles will readily react with the sulfonyl chloride group to form sulfonates or sulfonamides, consuming the reagent.[6][9]

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[5][6][9]

-

Acids and Strong Reducing Agents: Also listed as incompatible materials that may cause hazardous reactions.[9]

-

Metals: Certain metals may catalyze decomposition.[10]

Contact with these substances will not only compromise sample purity but could also lead to exothermic reactions or the liberation of toxic gases.[9]

Thermal and Photolytic Stability

While stable under recommended storage conditions, exposure to heat should be avoided.[11] Elevated temperatures accelerate the rate of degradation, particularly in the presence of trace moisture. The compound should be stored in a cool environment and away from direct sunlight or other heat sources to prevent thermal decomposition.[11]

Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system to preserve the quality of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride from receipt to disposal.

Quantitative Storage Recommendations

For maximum shelf-life and purity, the following conditions are mandatory.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place.[6][9][11] Refrigeration at 2-8°C is often recommended.[12] | Minimizes the rate of hydrolytic and thermal degradation. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon).[5][6] | Prevents exposure to atmospheric moisture, the primary cause of hydrolysis. |

| Container | Tightly closed, original container.[5][6][13] | Prevents moisture ingress and contamination. Store in a corrosives area.[6][9] |

| Location | Well-ventilated area.[6][9][11] | Ensures safety in case of accidental release of corrosive vapors. |

Workflow for Compound Handling and Stability Assessment

The following diagram outlines the critical decision points and workflow for maintaining the integrity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.

Caption: Logical workflow for receiving, storing, and handling the compound.

Experimental Protocol: Safe Use in a Laboratory Setting

This protocol provides a step-by-step methodology for safely handling 3-Bromo-5-methoxybenzene-1-sulfonyl chloride in a typical sulfonylation reaction.

Objective: To safely dispense the reagent and set up a reaction while minimizing degradation.

Prerequisites:

-

A properly functioning chemical fume hood.

-

Source of inert gas (Nitrogen or Argon) with appropriate manifold or Schlenk line.

-

Oven-dried or flame-dried glassware.

-

Anhydrous solvents.

Personal Protective Equipment (PPE):

-

Chemical safety goggles and a face shield.[6]

-

Appropriate chemical-resistant gloves (inspect before use).[12]

-

A lab coat.[6]

Methodology:

-

Work Area Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Set up all necessary dry glassware and equipment within the fume hood.

-

Purge the reaction vessel with inert gas.

-

-

Reagent Handling:

-

Allow the container of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Transfer the container into an inert atmosphere glovebox, or handle it under a positive flow of inert gas.

-

Quickly weigh the required amount of the solid into a separate, dry container. Avoid using the same spatula for other reagents.

-

Immediately and securely reseal the main container, purge the headspace with inert gas, and wrap the cap with paraffin film for extra protection.

-

-

Reaction Setup:

-

Add the weighed reagent to the reaction vessel containing the anhydrous solvent under a positive pressure of inert gas.

-

Proceed with the addition of other reactants as dictated by the specific synthetic procedure.

-

-

Post-Use and Cleanup:

-

Return the main container to its designated cool, dry, and inert storage location.[6][12]

-

Any unused reagent that has been dispensed should be considered contaminated and disposed of according to institutional hazardous waste protocols. Do not return it to the original bottle.

-

Thoroughly wash any contaminated clothing or PPE before reuse.[5][11]

-

By adhering to this structured approach, researchers can ensure the high reactivity of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is leveraged for productive synthesis rather than lost to premature degradation.

References

- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.

- ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- PubChem. 3-Bromo-5-methoxybenzoic acid.

- Lead Sciences. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride.

- PubChemLite. 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S).

- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Fisher Scientific. (2008, February 21). SAFETY DATA SHEET.

- ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Angene Chemical. (2025, January 22). Safety Data Sheet.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Bromo-5-methoxybenzene-1-sulfonyl chloride - Lead Sciences [lead-sciences.com]

- 3. PubChemLite - 3-bromo-5-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]